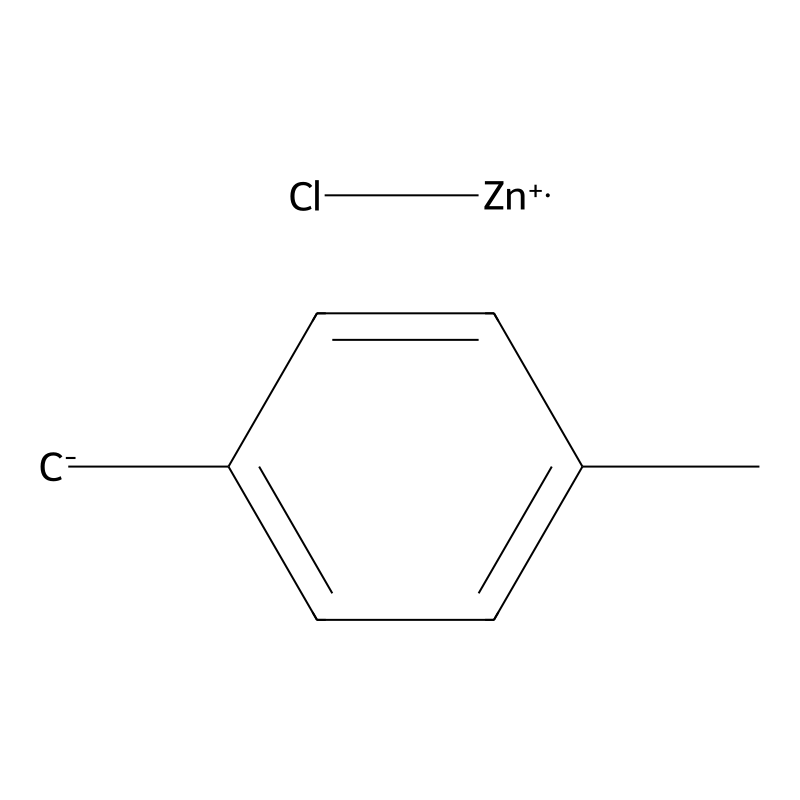

4-Methylbenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methylbenzylzinc chloride is an organozinc compound characterized by the molecular formula . It is utilized primarily in organic synthesis as a versatile reagent for various chemical transformations. This compound is notable for its reactivity, making it a valuable tool in organometallic chemistry, particularly in the formation of carbon-carbon bonds through nucleophilic substitution reactions and transmetalation processes.

- 4-Methylbenzylzinc chloride is a pyrophoric compound, meaning it can ignite spontaneously upon contact with air or moisture [].

- It is also classified as a hazardous material due to its reactivity with water and other protic solvents [].

- Because of these hazards, detailed safety protocols are essential for handling this compound. These protocols typically involve working under inert atmosphere and using anhydrous solvents.

- Nucleophilic Substitution Reactions: This compound can react with electrophiles to generate new carbon-carbon bonds. Common electrophiles include alkyl halides and acyl chlorides, typically under anhydrous conditions to prevent hydrolysis.

- Transmetalation Reactions: It can transfer its organic group to other metals, such as palladium or nickel, facilitating cross-coupling reactions like the Negishi coupling.

- Addition Reactions: The compound can add to carbonyl compounds (aldehydes and ketones) to form alcohols. These reactions are usually performed at low temperatures to control reactivity.

Major Products Formed- From Nucleophilic Substitution: The primary products are substituted aromatic compounds.

- From Transmetalation: The main products are biaryl compounds or other coupled products.

- From Addition Reactions: The resulting products are secondary or tertiary alcohols, depending on the carbonyl substrates used.

4-Methylbenzylzinc chloride is typically synthesized through the reaction of 4-methylbenzyl chloride with zinc in an appropriate solvent, such as tetrahydrofuran (THF). The reaction proceeds as follows:

This reaction is generally conducted under inert atmospheric conditions to prevent oxidation and moisture interference. The resulting compound is often used as a solution in THF for ease of handling and application.

4-Methylbenzylzinc chloride has a wide range of applications in scientific research and industry:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, including pharmaceuticals and natural products.

- Material Science: The compound is employed in preparing functional materials such as polymers and nanomaterials.

- Catalysis: It acts as a precursor for catalysts used in various chemical transformations.

- Medicinal Chemistry: It is utilized in synthesizing biologically active compounds and drug candidates.

Similar Compounds- Benzylzinc Chloride: Similar structure but lacks the methyl group on the aromatic ring.

- Phenylzinc Chloride: Contains a phenyl group instead of a benzyl group.

- 4-Methylphenylzinc Chloride: Similar structure but with zinc directly attached to the aromatic ring.

Uniqueness

4-Methylbenzylzinc chloride's uniqueness lies in the presence of the methyl group on the aromatic ring. This structural feature can significantly influence its reactivity and selectivity in